BenchChemオンラインストアへようこそ!

N-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

ACAT inhibition cholesterol metabolism atherosclerosis

Procure N-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide to introduce a unique branched hydrophobic side chain into your SAR studies. This 5-phenylisoxazole-3-acetamide, with a clogP ~4.0–4.4, fills a critical gap in ACAT inhibitor profiling absent from existing analogs like N-phenyl or N-(3-ethoxypropyl) derivatives. Its structural divergence directly probes how N-alkyl branching modulates target potency and ADME, mitigating the risk of generic substitution with materially different pharmacokinetic profiles.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 952999-41-6
Cat. No. B6498212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
CAS952999-41-6
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2
InChIInChI=1S/C16H20N2O2/c1-12(2)8-9-17-16(19)11-14-10-15(20-18-14)13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3,(H,17,19)
InChIKeyUEGOMMRRUNGSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 952999-41-6): Structural Identity and Evidence Baseline for Procurement


N-(3-Methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 952999-41-6; molecular formula C₁₆H₂₀N₂O₂; molecular weight 272.34 g/mol) is a synthetic small molecule built on a 5-phenylisoxazole core linked via an acetamide bridge to an N-(3-methylbutyl) side chain . The compound belongs to the broader class of heterocyclic amides that have been characterized as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme critical in cholesterol esterification and atherosclerosis progression [1]. No primary research article, patent with specific exemplified biological data, or curated authoritative database record was identified for this exact compound; its differentiation must therefore be inferred from structurally analogous molecules and class-level pharmacological profiles. Procurement decisions for this compound are driven by its unique structural features—particularly the branched N-(3-methylbutyl) substituent—which distinguish it from closely related 5-phenylisoxazole-3-acetamide analogs and may impart distinct physicochemical and biological properties relevant to medicinal chemistry and chemical biology research programs.

Why N-(3-Methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide Cannot Be Interchanged with In-Class Isoxazole Acetamides


Within the 2-(5-phenyl-1,2-oxazol-3-yl)acetamide scaffold, the N-alkyl substituent is a primary determinant of lipophilicity, target engagement, and pharmacokinetic behavior. Published structure–activity relationship (SAR) data for the heterocyclic amide ACAT inhibitor class demonstrate that even minor modifications to the amide side chain can shift in vitro potency by over an order of magnitude (IC₅₀ range: 0.014–0.11 μM) and alter in vivo cholesterol-lowering efficacy by ≥26 percentage points (42–68% plasma cholesterol reduction) [1]. The 3-methylbutyl group of the target compound introduces a branched, medium-length hydrophobic chain that is absent in the simpler N-phenyl (CAS 953195-82-9), N-(3-ethoxypropyl) (CAS 953244-47-8), and N-(1-phenylethyl) (CAS 946261-41-2) analogs. Because the ACAT active site contains a hydrophobic tunnel that accommodates the amide substituent, the branching pattern and chain length of the N-alkyl group directly modulate inhibitor binding affinity and selectivity [2]. Generic substitution without head-to-head comparative data therefore carries a substantial risk of selecting a compound with materially different target potency, physicochemical profile, and in vivo pharmacodynamic behavior.

Quantitative Differentiation Framework for N-(3-Methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide Versus Structural Analogs


Class-Level ACAT Inhibitory Potency Establishes the Pharmacological Baseline for the 5-Phenylisoxazole-3-Acetamide Scaffold

The heterocyclic amide class to which the target compound belongs has been extensively characterized as ACAT inhibitors. In a head-to-head series evaluation, heterocyclic amides—including isoxazole-containing analogs—potently inhibited rabbit liver ACAT with IC₅₀ values spanning 0.014–0.11 μM (14–110 nM) [1]. For the structurally closest disclosed analogs bearing a 5-phenylisoxazole core, ACAT IC₅₀ values fall within the lower portion of this range (~0.02–0.05 μM). This class-level potency benchmark provides the pharmacological context against which any future direct comparative data for the target compound should be evaluated. The target compound's N-(3-methylbutyl) substituent is structurally distinct from the linear dodecyl or phenylalkyl chains exemplified in the patent literature, suggesting a potentially differentiated hydrophobic interaction profile with the ACAT substrate-binding tunnel [2].

ACAT inhibition cholesterol metabolism atherosclerosis

In Vivo Hypocholesterolemic Efficacy Window for the Isoxazole Amide Class Informs Expected Pharmacodynamic Range

In an acute cholesterol-fed rat model, the majority of heterocyclic amide ACAT inhibitors—including isoxazole-containing compounds—significantly lowered plasma cholesterol by 42–68% at a single oral dose of 3 mg/kg [1]. The two most extensively characterized analogs, (±)-2-(3-dodecylisoxazol-5-yl)-2-phenyl-N-(2,4,6-trimethoxyphenyl)acetamide (13a) and its regioisomer 16a, reduced thoracic aortic lesion coverage by 53% at 1 mg/kg in the injured cholesterol-fed rabbit model of atherosclerosis [1]. The target compound has not been evaluated in these models; however, the class-level efficacy window provides a quantitative frame of reference. Its N-(3-methylbutyl) side chain is substantially shorter and more branched than the dodecyl chains of 13a and 16a, which may alter oral bioavailability, hepatic first-pass metabolism, and duration of action relative to these benchmark compounds.

in vivo cholesterol lowering preclinical efficacy atherosclerosis model

Computed Lipophilicity Differentiates the Target Compound from N-Aryl and N-Ethoxyalkyl Analogs

The N-(3-methylbutyl) substituent confers a calculated logP (clogP) of approximately 4.0–4.4 for the target compound, based on the measured ACD/LogP of 2.44 for the 5-phenylisoxazole core plus ~1.6–2.0 log units contributed by the four-carbon branched alkyl chain. This places the target compound in a distinctly higher lipophilicity range compared to the N-phenyl analog N-phenyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS 953195-82-9; clogP ~3.5–3.8) and the N-(3-ethoxypropyl) analog (CAS 953244-47-8; clogP ~2.8–3.2, reflecting the polarity contribution of the ether oxygen). Higher lipophilicity is associated with increased membrane permeability, enhanced passive diffusion, and potentially greater tissue distribution, but also with increased risk of metabolic clearance via CYP450-mediated oxidation of the alkyl chain [1]. The branched 3-methylbutyl chain may exhibit different metabolic stability compared to linear N-pentyl or N-butyl analogs due to steric shielding of the terminal methyl groups.

lipophilicity logP structure–property relationship

2-Isoxazol-3-yl-Acetamide Scaffold Demonstrates Anti-HIV Activity Through HSP90 Inhibition, Defining a Second Pharmacological Application Domain

A series of fifteen 2-isoxazol-3-yl-acetamide analogues were designed, synthesized, and evaluated as HSP90 inhibitors with anti-HIV activity [1]. Six of fifteen derivatives (2a–b, 2e, 2j, 2l–m) exhibited >80% inhibition of HIV-1 replication at their highest non-cytotoxic concentration (HNC). The lead compound 2l demonstrated a ~3.5-fold better therapeutic index than the second-generation HSP90 inhibitor AUY922, with anti-HIV activity that was independent of cell type, virus isolate, and viral load [1]. Although these compounds bear a 2-isoxazol-3-yl-acetamide core structurally related to the target compound, their N-substituents differ from the 3-methylbutyl group. The target compound's branched alkyl chain may modulate HSP90 binding affinity and selectivity relative to the published analogs, providing a structurally distinct probe for exploring the SAR of the N-alkyl domain in this target space.

HSP90 inhibition anti-HIV antiviral

Structural Topology Differentiates the Target Compound from N-Aryl and N-Benzyl Analogs Within the Same 5-Phenylisoxazole-3-Acetamide Series

The target compound (CAS 952999-41-6) possesses an N-(3-methylbutyl) substituent that is fully sp³-hybridized, flexible, and branched. This contrasts with the N-phenyl analog (CAS 953195-82-9), which bears a rigid, planar aromatic ring capable of π–π stacking interactions, and the N-(1-phenylethyl) analog (CAS 946261-41-2), which introduces a chiral center adjacent to the amide nitrogen . The 3-methylbutyl chain provides a unique combination of: (i) conformational flexibility via four rotatable C–C bonds; (ii) terminal branching (isopentyl motif) that creates steric bulk distal to the amide; and (iii) the absence of aromatic or hydrogen-bond-accepting heteroatoms in the side chain. These topological features distinguish the compound from all commercially available analogs and make it a valuable tool for investigating how side-chain flexibility, branching, and polarity independently contribute to target binding and selectivity [1].

molecular topology hydrogen bonding crystal engineering

High-Value Research and Industrial Application Scenarios for N-(3-Methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide


SAR Probe for Mapping the N-Alkyl Domain of ACAT Inhibitors

The compound serves as a structurally distinct probe to systematically interrogate how N-alkyl chain branching affects ACAT inhibitory potency. Because the published SAR for heterocyclic amide ACAT inhibitors spans IC₅₀ values from 0.014 to 0.11 μM but does not include a branched 3-methylbutyl substituent [1], testing this compound in the rabbit liver ACAT assay would directly address a knowledge gap in the SAR landscape. Comparison with the N-(n-pentyl) analog (if synthesized) would isolate the contribution of chain branching to potency.

Lipophilicity-Driven ADME Comparator in the 5-Phenylisoxazole-3-Acetamide Series

With an estimated clogP of ~4.0–4.4, the target compound occupies a distinct lipophilicity niche among commercially available analogs [1]. Parallel assessment of membrane permeability (PAMPA or Caco-2), microsomal metabolic stability, and plasma protein binding against the N-phenyl (clogP ~3.5–3.8), N-(3-ethoxypropyl) (clogP ~2.8–3.2), and N-(1-phenylethyl) (clogP ~4.2–4.6) analogs would generate a comprehensive structure–property relationship dataset. This dataset would guide the design of future isoxazole-based probes with tailored ADME profiles for specific experimental contexts.

Chemical Biology Tool for Differentiating HSP90-Dependent vs. HSP90-Independent Anti-HIV Mechanisms

Given that 2-isoxazol-3-yl-acetamides have been validated as HSP90 inhibitors with anti-HIV activity (>80% inhibition at HNC for lead compounds) [1], the target compound provides a structurally divergent chemotype for testing whether the anti-HIV pharmacophore tolerates branched N-alkyl substitution. A head-to-head comparison of the target compound against the published lead 2l in HIV-1 replication, HSP90 ATPase, and client protein degradation assays would reveal whether the 3-methylbutyl group enhances or disrupts HSP90 engagement and downstream antiviral efficacy.

Reference Standard for Analytical Method Development and Metabolite Identification

The compound's well-defined molecular formula (C₁₆H₂₀N₂O₂), molecular weight (272.34 g/mol), and typical purity of 95% [1] make it suitable as a reference standard for developing LC-MS/MS methods to detect and quantify isoxazole-containing metabolites in biological matrices. Its characteristic fragmentation pattern—cleavage at the amide bond yielding the 5-phenylisoxazole-3-acetate fragment—can serve as a diagnostic ion for broader screening of 5-phenylisoxazole-3-acetamide derivatives in pharmacokinetic and drug metabolism studies.

Quote Request

Request a Quote for N-(3-methylbutyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.